molecular formula C12H17NO2 B13310101 5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol

5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol

Katalognummer: B13310101
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: CLTQRMRWOHJVSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a methoxyphenol structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol typically involves the reaction of cyclopropylmethylamine with 2-methoxybenzaldehyde under specific conditions. The reaction proceeds through a series of steps including condensation, reduction, and purification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxyphenol: Lacks the cyclopropylmethylamino group, resulting in different chemical properties.

    Cyclopropylmethylamine: Does not contain the methoxyphenol structure, leading to different reactivity and applications.

    5-Aminomethyl-2-methoxyphenol: Similar structure but lacks the cyclopropylmethyl group.

Uniqueness

5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol is unique due to the presence of both the cyclopropylmethylamino and methoxyphenol groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and diverse applications in research and industry .

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

5-[(cyclopropylmethylamino)methyl]-2-methoxyphenol

InChI

InChI=1S/C12H17NO2/c1-15-12-5-4-10(6-11(12)14)8-13-7-9-2-3-9/h4-6,9,13-14H,2-3,7-8H2,1H3

InChI-Schlüssel

CLTQRMRWOHJVSL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CNCC2CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.